Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the use of photocatalytic Minisci-like conditions. This method introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . The reaction conditions are mild and avoid the need for an external oxidant by using a redox-active ester and an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photocatalytic reactions and redox-active esters suggests that scalable production could be achieved through continuous flow chemistry techniques, which are commonly used in the pharmaceutical industry for large-scale synthesis of complex molecules .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere, which can mimic the biological activity of other compounds while improving their stability and solubility.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved properties.
Industry: Utilized in the production of high-value chemicals and materials
Wirkmechanismus
The mechanism of action of benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. As a bioisostere, it can replace certain functional groups in drug molecules, thereby altering their pharmacokinetic and pharmacodynamic properties. This can lead to improved metabolic stability, reduced toxicity, and enhanced efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are also used as bioisosteres in medicinal chemistry.
Bicyclo[2.2.2]octanes: These compounds have a different ring size but can also serve as bioisosteres.
Bicyclo[1.1.1]pentanes: These compounds are structurally similar and have been used in drug design for similar purposes.
Uniqueness
Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure, which provides distinct advantages in terms of metabolic stability and lipophilicity compared to other bioisosteres. This makes it a valuable tool in drug discovery and development .
Eigenschaften
Molekularformel |
C15H16N2O2 |
---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c16-7-14-12-6-13(14)9-17(8-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6,8-10H2 |
InChI-Schlüssel |
IDIXXVYTMLZNPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC1C2C#N)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.